Benzyl-cyclobutyl-amine hydrochloride
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Description
Benzyl-cyclobutyl-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.706. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzyl-cyclobutyl-amine HCl, also known as Benzyl-cyclobutyl-amine hydrochloride or N-BENZYLCYCLOBUTANAMINE HYDROCHLORIDE, is a type of compound that belongs to the class of organic compounds known as phenylmethylamines Similar compounds, such as benzylamine, have been reported to interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
Amines, in general, are known to react with nitrous acid, leading to various outcomes depending on the type of amine . For instance, primary amines react with nitrous acid to produce nitrogen gas, secondary amines form an insoluble oil (N-Nitrosamine), and tertiary amines result in a clear solution (Ammonium Salt Formation) .
Biochemical Pathways
For example, they are involved in the synthesis of amino acids, which are the building blocks of proteins . Additionally, amines can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fentanyl analogs, involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
The reaction of amines with nitrous acid can lead to various outcomes, including the evolution of nitrogen gas, formation of an insoluble oil (n-nitrosamine), or a clear solution (ammonium salt formation), depending on the type of amine .
Action Environment
The action, efficacy, and stability of Benzyl-cyclobutyl-amine HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is commonly used in the synthesis of organoboron reagents, is known to be influenced by the nature of the organoboron reagent and the reaction conditions . .
Properties
IUPAC Name |
N-benzylcyclobutanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWFPCTEMNQNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674186 |
Source
|
Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120218-46-4 |
Source
|
Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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